molecular formula C21H20Br3N3O3 B11561142 N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide

N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11561142
M. Wt: 602.1 g/mol
InChI Key: SCEACBCLRBKHOU-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by its complex structure, which includes multiple bromine atoms, a methyl group, and an indole moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Hydrazide Formation: The hydrazide group is introduced by reacting the appropriate acid chloride with hydrazine hydrate.

    Final Coupling: The final step involves coupling the indole derivative with the brominated phenoxyacetic acid derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and brominated phenoxyacetic acid moieties. These interactions may lead to the modulation of biological pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
  • N’-[(3Z)-5-CHLORO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[2,4-DICHLORO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
  • N’-[(3Z)-5-FLUORO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[2,4-DIFLUORO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE

Uniqueness

The uniqueness of N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE lies in its specific substitution pattern and the presence of multiple bromine atoms, which may confer distinct chemical and biological properties compared to its chloro- and fluoro-substituted analogs.

Properties

Molecular Formula

C21H20Br3N3O3

Molecular Weight

602.1 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-(2,4-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H20Br3N3O3/c1-9(2)13-7-15(23)11(4)17(24)20(13)30-8-16(28)26-27-19-14-6-12(22)5-10(3)18(14)25-21(19)29/h5-7,9,25,29H,8H2,1-4H3

InChI Key

SCEACBCLRBKHOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)COC3=C(C(=C(C=C3C(C)C)Br)C)Br)O)Br

Origin of Product

United States

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